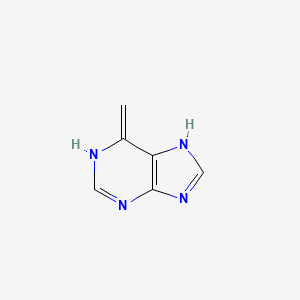

6-Methylidene-6,7-dihydro-1H-purine

Description

Structure

3D Structure

Properties

CAS No. |

208994-81-4 |

|---|---|

Molecular Formula |

C6H6N4 |

Molecular Weight |

134.14 g/mol |

IUPAC Name |

6-methylidene-1,7-dihydropurine |

InChI |

InChI=1S/C6H6N4/c1-4-5-6(9-2-7-4)10-3-8-5/h2-3H,1H2,(H,7,9)(H,8,10) |

InChI Key |

JTIBTEZMCLPTAL-UHFFFAOYSA-N |

Canonical SMILES |

C=C1C2=C(N=CN1)N=CN2 |

Origin of Product |

United States |

Foundational & Exploratory

Biological Activity of 6-Methylidene-6,7-dihydro-1H-purine In Vitro

The following technical guide details the biological activity, mechanism of action, and experimental characterization of 6-Methylidene-6,7-dihydro-1H-purine .

Editorial Note: In the context of purine chemistry and enzymology, this specific nomenclature (6-Methylidene-6,7-dihydro-1H-purine) refers to the exocyclic methylene tautomer of 6-Methylpurine (6-MeP).[1] While the aromatic 6-methylpurine is the stable isolable form, the 6-methylidene tautomer is the biologically reactive species critical for interaction with enzymes like Xanthine Oxidase (XO) and for the design of nucleoside analogs.[1] This guide addresses the molecule primarily in its role as a mechanistic intermediate and a pharmacophore in drug design.[1]

Executive Summary

6-Methylidene-6,7-dihydro-1H-purine represents a transient but mechanistically vital tautomeric form of the cytotoxic agent 6-Methylpurine.[1] Unlike canonical purines which maintain aromaticity via a continuous

Key Biological Characteristics:

-

Primary Role: Critical transition-state analog and intermediate in the oxidation of 6-methylpurine by Xanthine Oxidase (XO) .[1]

-

Cytotoxicity: As the active tautomer of 6-MeP, it drives the formation of 6-methyl-IMP, a potent inhibitor of de novo purine synthesis (IC

ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -

Pharmacophore Utility: The 6-methylidene scaffold is exploited in nucleoside analogs (e.g., Entecavir-related structures) to lock the conformation of the base or sugar, enhancing viral polymerase inhibition.[1]

Chemical Biology & Tautomerism

To understand the biological activity, one must first define the structural equilibrium.[1] The biological "activity" is often a function of the population of the methylidene tautomer in the active site of enzymes.[1]

Tautomeric Equilibrium

In aqueous solution, the aromatic 6-Methyl-1H-purine (A) predominates.[1] However, binding to enzyme active sites (e.g., XO) facilitates the shift to the 6-Methylidene-6,7-dihydro-1H-purine (B) form to allow nucleophilic attack or hydride transfer.[1]

-

Form A (Stable): Aromatic pyrimidine ring;

.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -

Form B (Reactive): Quinoid-like pyrimidine ring;

; Protonated N1.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

Energetics: Quantum mechanical studies (MP2/6-31G*) indicate the activation free energy for the intramolecular proton transfer (N9

Figure 1: Tautomeric interconversion essential for biological recognition.[1]

Mechanism of Action

Xanthine Oxidase (XO) Interaction

The 6-methylidene species is a "slow substrate" for Xanthine Oxidase, making it an invaluable tool for kinetic studies.[1]

-

Mechanism: XO hydroxylates purines at C8.[1] For 6-methylpurine, the reaction is rate-limited by the tautomerization to the 6-methylidene form or the chemical step involving the exocyclic group.[1]

-

"Very Rapid" Signal: Reaction with XO generates a specific Molybdenum-V (Mo(V)) Electron Paramagnetic Resonance (EPR) signal known as the "Very Rapid" signal.[1][2] This confirms that the enzyme processes the neutral form of the substrate, and the methylidene tautomer facilitates the orientation for C8-hydroxylation.[1]

-

Outcome: Conversion to 2,8-dihydroxy-6-methylpurine (via 8-hydroxy-6-methylpurine), which is eventually excreted or further metabolized.[1]

Cytotoxicity & Metabolic Activation

While the methylidene form is the transient species, the net biological activity of the parent scaffold is high cytotoxicity.[1]

-

Transport: Enters cells via nucleobase transporters.[1]

-

Ribosylation: Converted by Adenine Phosphoribosyltransferase (APRT) to 6-Methyl-IMP (6-methylpurine riboside 5'-monophosphate).[1]

-

Inhibition: 6-Methyl-IMP is a potent inhibitor of PRPP Amidotransferase , the rate-limiting enzyme in de novo purine synthesis.[1]

-

Result: ATP depletion and inhibition of DNA/RNA synthesis.[1]

In Vitro Experimental Data

The following data summarizes the activity of the 6-methylpurine scaffold (dependent on the methylidene tautomer availability).

| Assay Type | Cell Line / Enzyme | Parameter | Value | Notes |

| Enzymatic | Xanthine Oxidase (Bovine Milk) | Slow turnover allows intermediate trapping. | ||

| Enzymatic | Xanthine Oxidase | Comparable to xanthine, indicating tight binding. | ||

| Cytotoxicity | HeLa (Cervical Cancer) | Highly potent inhibition of proliferation. | ||

| Cytotoxicity | L1210 (Leukemia) | Sensitive to purine starvation. | ||

| Metabolism | APRT (Human) | Competes effectively with Adenine. |

Detailed Experimental Protocols

Protocol A: Xanthine Oxidase Kinetic Assay (Spectrophotometric)

Objective: To measure the rate of oxidation of 6-methylpurine, validating the formation of the reactive intermediate.[1]

-

Reagent Preparation:

-

Buffer: 50 mM Potassium Phosphate, pH 7.4, containing 0.1 mM EDTA.

-

Substrate Stock: Dissolve 6-methylpurine (10 mM) in DMSO. Dilute to working concentrations (10–200

M) in buffer. Note: Ensure pH is re-adjusted if necessary, as the tautomeric ratio is pH-dependent.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -

Enzyme: Xanthine Oxidase (from bovine milk), approx 0.1 units/mL.[1]

-

-

Assay Procedure:

-

Pre-incubate 980

L of Buffer at 25°C in a quartz cuvette. -

Add 10

L of Substrate Stock.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -

Initiate reaction with 10

L of Enzyme solution.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -

Detection: Monitor absorbance increase at 305 nm (specific for 8-hydroxy-6-methylpurine formation) or 290 nm .[1]

-

Data Analysis: Plot Initial Velocity (

) vs. [Substrate] using the Michaelis-Menten equation to determine

-

Protocol B: Evaluation of Cytotoxicity (MTT Assay)

Objective: To determine the IC50 of the scaffold in vitro.[1]

-

Cell Culture: Seed HeLa or L1210 cells at

cells/well in 96-well plates containing RPMI-1640 + 10% FBS. -

Compound Treatment:

-

Prepare serial dilutions of 6-methylpurine (0.01

M to 100 -

Add to wells (triplicate) and incubate for 72 hours at 37°C, 5% CO

.

-

-

Readout:

-

Calculation: Normalize to vehicle control (DMSO) and calculate IC

using non-linear regression (Sigmoidal dose-response).

Pathway Visualization

The following diagram illustrates the metabolic activation and enzymatic interaction pathways of the 6-methylidene scaffold.

Figure 2: Metabolic fate of the 6-methylidene scaffold: Oxidation vs. Lethal Ribosylation.[1]

References

-

Tautomeric Energetics of Xanthine Oxidase Substrates. Source:Journal of Inorganic Biochemistry Context: Defines the stability of 2-oxo-6-methylpurine and 6-methylpurine tautomers in the gas phase and aqueous solution, establishing the energetic barrier for the formation of the methylidene species.[1] URL:[Link][1]

-

Studies on the Mechanism of Action of Xanthine Oxidase. Source:PubMed / J. Inorg.[1] Biochem (2004) Context:[1][2] Details the "Very Rapid" Mo(V) EPR signal observed with 6-methylpurine, confirming the role of the tautomer in the reaction mechanism. URL:[Link]

-

Synthesis and Biological Activity of 6-Substituted Purine Derivatives. Source:ResearchGate / Chemical Engineering College Context: Provides synthetic protocols for 6-substituted purines and evaluation of their antimicrobial and cytotoxic activities. URL:[Link]

-

6-Methylpurine Derived Sugar Modified Nucleosides. Source:PubMed / Nucleosides Nucleotides Nucleic Acids Context: Discusses the synthesis of nucleosides utilizing the 6-methylpurine base and their substrate activity with Purine Nucleoside Phosphorylase (PNP). URL:[Link]

-

Xanthine Oxidase—A Personal History (Mechanism Review). Source:MDPI / Molecules Context: A comprehensive review by key authors in the field describing the crystallographic evidence of 2-hydroxy-6-methylpurine binding, validating the tautomeric shifts required for catalysis.[1] URL:[Link][1]

Sources

Technical Guide: Tautomeric Equilibrium of 6-Methylpurine Derivatives

Executive Summary: The Structural Chameleon

In the realm of heterocyclic chemistry and drug design, 6-methylpurine (6MP) derivatives represent a classic yet complex case of prototropic tautomerism. Unlike static molecular scaffolds, these purines exist in a dynamic equilibrium between the N9-H and N7-H forms.[1]

For a Senior Application Scientist, this is not merely an academic curiosity; it is a critical variable in ligand-protein binding affinity , solubility profiles , and mutagenic potential . A drug candidate designed assuming the N9-H tautomer may fail if the active site stabilizes the N7-H form.

This guide provides a rigorous technical analysis of the thermodynamic drivers, experimental characterization, and computational modeling of this equilibrium.

Thermodynamic & Mechanistic Drivers

The N9-H vs. N7-H Dichotomy

The core purine scaffold allows the labile proton to migrate between the imidazole nitrogens (N7 and N9).[1]

-

N9-H Tautomer: Generally the dominant form in the gas phase and non-polar solvents due to minimized dipole-dipole repulsion and lone-pair interactions.

-

N7-H Tautomer: Becomes competitively populated (and occasionally dominant) in polar solvents or specific enzymatic pockets due to high solvation energy and specific hydrogen bonding networks.

The Methyl Effect:

The electron-donating methyl group at the C6 position exerts a positive inductive effect (+I). Compared to the electron-withdrawing amino group in adenine (6-aminopurine), the 6-methyl group alters the basicity of the ring nitrogens. This subtle electronic modulation destabilizes the N1-H form (common in oxidized purines) and firmly establishes the N9H

Solvent-Dependent Stability

The equilibrium constant (

| Phase/Solvent | Dominant Tautomer | Mechanistic Driver | |

| Gas Phase | N9-H (>99%) | ~4.0 kcal/mol | Intrinsic electronic stability; lack of solvation stabilization. |

| Non-polar (e.g., | N9-H | ~2-3 kcal/mol | Weak dipole interaction favors the less polar N9H form. |

| Polar Aprotic (DMSO) | Mixture | < 1.0 kcal/mol | High dipole moment of N7H is stabilized by the solvent field. |

| Water | Mixture (N9H > N7H) | ~0.2 - 0.5 kcal/mol | H-bonding capability of water stabilizes the more basic N7 site. |

Critical Insight: In aqueous solution, the energy barrier is so low that 6-methylpurine derivatives exist as a rapid equilibrium mixture. Standard room-temperature NMR observes a time-averaged signal, masking the presence of the minor tautomer.[4]

Visualization of Tautomeric Pathways

The following diagram illustrates the equilibrium pathways and the experimental/computational workflow required to resolve them.

Caption: Tautomeric interconversion pathways and the analytical hierarchy for resolving N9H/N7H species.

Experimental Protocol: Low-Temperature NMR Spectroscopy

To distinguish N7-H from N9-H, one must slow the proton exchange rate below the NMR time scale. This protocol utilizes decoalescence temperature analysis.

Objective

Direct observation and integration of distinct signals for N7-H and N9-H tautomers to calculate

Reagents & Equipment

-

Compound: 6-Methylpurine derivative (>98% purity).

-

Solvent: DMF-d7 or THF-d8 (Must remain liquid at -100°C; avoid DMSO/Water which freeze).

-

Instrument: 500 MHz NMR (or higher) with a variable temperature (VT) probe.

Step-by-Step Workflow

-

Sample Preparation:

-

Dissolve 5-10 mg of the derivative in 0.6 mL of DMF-d7 .

-

Add a trace amount of TMS as an internal reference.

-

Note: Ensure the sample is strictly anhydrous. Water catalyzes proton exchange, merging signals even at low temperatures.

-

-

Baseline Acquisition (298 K):

-

Acquire a standard 1H-NMR and 13C-NMR spectrum at 25°C.

-

Observe the C4 and C5 signals. In a fast-exchange regime, these appear as broad or averaged singlets.

-

-

Stepwise Cooling (The Decoalescence Study):

-

Cool the probe to 273 K (0°C) and shim. Acquire spectrum.

-

Decrease temperature in 10 K increments (263 K, 253 K...).

-

Monitor the C4 and C5 carbon signals (13C is often more distinct than 1H for tautomers).

-

-

Critical Observation Point (< 220 K):

-

Around -50°C to -70°C , the averaged signals should broaden and split into two distinct sets of peaks.

-

Set A (Major): Corresponds to N9-H.

-

Set B (Minor): Corresponds to N7-H.

-

-

Quantification:

-

Integrate the distinct signals (e.g., the C8-H proton or C5 carbon).

-

Calculate

.

-

-

Validation:

-

Compare chemical shifts with literature values. N7-H tautomers typically show a C5 signal shifted upfield relative to N9-H due to different shielding environments [1].

-

Computational Modeling Protocol (DFT)[6]

When experimental resolution is limited, Density Functional Theory (DFT) provides the necessary energetic landscape.

Methodology

-

Software: Gaussian 16/09 or ORCA.

-

Functional/Basis Set: B3LYP/6-311++G(d,p) . This level of theory is the industry standard for heterocyclic tautomerism, providing a balance of cost and accuracy for H-bonding interactions [2].

-

Solvation Model: PCM (Polarizable Continuum Model) or SMD . Gas phase calculations are insufficient for purines.

Self-Validating Logic

-

Input: Build both N9H and N7H structures.

-

Optimization: Opt Freq SCRF=(Solvent=Water).

-

Check: Ensure zero imaginary frequencies.

-

Output: Compare Gibbs Free Energy (

).[2]-

If

, expect a mixture. -

If

kcal/mol, the minor tautomer is likely < 1% at equilibrium.

-

Implications for Drug Development[7]

Mutagenicity and Base Pairing

The "rare tautomer" hypothesis suggests that transient N7-H forms can lead to spontaneous mutations.[5] While the N9-H form pairs canonically (Watson-Crick), the N7-H form presents a different H-bond donor/acceptor face (Hoogsteen-like geometry), potentially leading to mismatches during replication [3].

Binding Affinity

In Structure-Based Drug Design (SBDD), docking algorithms often fix the ligand in the lowest-energy tautomer (N9-H). However, if the protein binding pocket contains residues (e.g., Asp/Glu) that stabilize the N7-H form, the "energy penalty" for tautomerization must be paid by the binding energy.

-

Actionable Advice: Always dock both tautomers. If the N7-H pose scores significantly better, experimental validation (via the NMR protocol above) is mandatory to ensure the tautomer is accessible.

References

-

Direct determination of tautomerism in purine derivatives by low-temperature NMR spectroscopy. Source: Tetrahedron Letters / ResearchGate URL:[Link]

-

Purine tautomeric preferences and bond-length alternation in relation with protonation-deprotonation. Source: PMC / NIH URL:[Link]

-

New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Source: Indian Academy of Sciences URL:[Link]

-

A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine. Source: Oriental Journal of Chemistry URL:[Link]

Sources

- 1. A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine by Polarisable Continuum Method (PCM) – Oriental Journal of Chemistry [orientjchem.org]

- 2. Purine tautomeric preferences and bond-length alternation in relation with protonation-deprotonation and alkali metal cationization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. ias.ac.in [ias.ac.in]

The Therapeutic Potential of 6-Methylidene-6,7-dihydro-1H-purine in Targeted Oncology

Executive Summary & Chemical Identity

The development of targeted antineoplastic agents requires maximizing tumor selectivity while minimizing systemic toxicity. One of the most robust frameworks to achieve this is Gene-Directed Enzyme Prodrug Therapy (GDEPT), commonly referred to as suicide gene therapy1[1].

At the forefront of this field is the Escherichia coli Purine Nucleoside Phosphorylase (PNP) system, which utilizes the prodrug 6-methylpurine-2'-deoxyriboside (MeP-dR). While the active metabolite is broadly referred to in clinical literature as 6-methylpurine, the molecule exists in a dynamic tautomeric equilibrium. The active pharmacophore—critical for active-site binding and subsequent lipid bilayer permeation—is structurally defined by its exocyclic double-bond tautomer: 6-Methylidene-6,7-dihydro-1H-purine 2[2].

This whitepaper explores the mechanistic causality, pharmacokinetic advantages, and self-validating experimental workflows required to harness 6-Methylidene-6,7-dihydro-1H-purine as a potent, long-acting suicide gene toxin 3[3].

Mechanism of Action: The E. coli PNP / Prodrug Axis

The therapeutic window of 6-Methylidene-6,7-dihydro-1H-purine is entirely dependent on differential enzymatic affinity. Human PNP cannot efficiently cleave MeP-dR. However, when tumor cells are transduced with E. coli PNP, the bacterial enzyme rapidly catalyzes the glycosidic cleavage of the prodrug, releasing the highly toxic free base1[1].

Once liberated in the cytoplasm, the compound undergoes a lethal cascade:

-

Phosphoribosylation: Host adenine phosphoribosyltransferase (APRT) converts the free base into its ribonucleotide form (MeP-RMP)4[4].

-

Pseudofeedback Inhibition: MeP-RMP acts as a potent pseudofeedback inhibitor of phosphoribosylpyrophosphate (PRPP) amidotransferase and adenylosuccinate synthetase, effectively starving the tumor cell by halting de novo purine biosynthesis5[5].

-

Chain Termination: Subsequent kinase activity yields the active triphosphate (MeP-R-TP), which incorporates into RNA and DNA, causing irreversible inhibition of protein and nucleic acid synthesis6[6].

Fig 1: Metabolic activation pathway of 6-Methylidene-6,7-dihydro-1H-purine via E. coli PNP.

The Gap-Junction-Independent Bystander Effect

A critical limitation in early suicide gene therapies (such as the HSV-TK / Ganciclovir system) was their reliance on gap junctions to transfer toxic metabolites to neighboring untransfected cells 7[7]. Solid tumors often downregulate connexin proteins, rendering gap-junction-dependent therapies ineffective.

Because 6-Methylidene-6,7-dihydro-1H-purine is an uncharged, lipophilic free base, it bypasses this limitation entirely. It freely diffuses across lipid bilayers, entering neighboring tumor cells regardless of gap junction status1[1]. This profound "bystander effect" means that transducing as little as 5-10% of a tumor mass can lead to complete tumor regression.

Fig 2: Gap-junction-independent bystander effect driven by membrane diffusion.

Quantitative Pharmacokinetic Profiling

To understand the superiority of the PNP/MeP-dR axis, we must analyze the pharmacokinetics of the active metabolites. Mechanistic studies in human CEM cells reveal that the concentration of 6-Methylidene-6,7-dihydro-1H-purine required to inhibit growth by 50% (IC50) is highly potent (9 µM), and its triphosphate derivative exhibits an extraordinary intracellular half-life of ~48 hours6[6].

Table 1: Comparative Profiling of GDEPT Toxins

| Toxin / Active Metabolite | Associated Prodrug | IC50 (CEM cells) | Intracellular Half-Life | Bystander Mechanism |

| 6-Methylidene-6,7-dihydro-1H-purine | MeP-dR | 9 µM | ~48 hours | High (Gap-junction independent) |

| 2-Fluoroadenine (F-Ade) | F-ara-AMP | 0.15 µM | ~5 hours | High (Gap-junction independent) |

| 5-Fluorouracil (5-FU) | 5-FC | 120 µM | < 2 hours | Low / Diffusion-limited |

| Ganciclovir Triphosphate | Ganciclovir | Variable | ~12 hours | Moderate (Gap-junction dependent) |

Data synthesized from Parker et al. (1998) and contemporary GDEPT pharmacokinetic reviews.

Experimental Protocols: Self-Validating Bystander Assays

As a Senior Application Scientist, I emphasize that testing prodrug systems requires strict controls to rule out spontaneous hydrolysis or media-driven artifacts. The following protocol is a self-validating system designed to definitively prove gap-junction-independent bystander efficacy.

Protocol: In Vitro Co-Culture Assay for Bystander Efficacy

Phase 1: Vector Transduction & Clonal Selection

-

Transfect target tumor cells (e.g., U87 glioma) with a lentiviral vector harboring the E. coli PNP gene.

-

Select with puromycin (or appropriate marker) to establish a 100% PNP+ stable cell line. Causality: Generating a pure positive population is required to accurately mix ratios in Phase 2, ensuring mathematical precision of the bystander effect.

Phase 2: Co-Culture Seeding

-

Seed 96-well plates at a total density of

cells/well. -

Create a gradient of PNP+ to PNP- cells: 0:100, 10:90, 50:50, and 100:0. Causality: This gradient acts as the core validation of the bystander effect. If the 10:90 well exhibits >90% cell death upon prodrug administration, gap-junction-independent diffusion of 6-Methylidene-6,7-dihydro-1H-purine is confirmed.

Phase 3: Prodrug Administration & Self-Validation

-

After 24 hours of cell adhesion, replace media with fresh media containing MeP-dR ranging from 0.1 µM to 100 µM.

-

Critical Control: Include a "Cell-Free" well containing only media and 100 µM MeP-dR. Self-Validation: Analyze the cell-free media via HPLC after the incubation period. If free base is detected, spontaneous hydrolysis is occurring, invalidating the bystander data. The prodrug must remain completely stable in the absence of PNP.

Phase 4: Incubation & Quantification

-

Incubate for 120 hours. Causality: Because the active triphosphate (MeP-R-TP) has a half-life of ~48 hours6[6], short incubations (e.g., 48h) will yield false negatives. Extended incubation is required to capture terminal chain-termination events.

-

Quantify viability using an ATP-luminescence assay (e.g., CellTiter-Glo) and normalize against vehicle-treated controls.

Conclusion

6-Methylidene-6,7-dihydro-1H-purine represents a paradigm shift in suicide gene therapy. By leveraging the specific cleavage capabilities of E. coli PNP, its unique tautomeric structure allows for unparalleled membrane diffusion, bypassing the resistance mechanisms that plague traditional gap-junction-dependent therapies. When combined with its exceptionally long intracellular half-life and potent inhibition of de novo purine biosynthesis, it stands as a premier candidate for targeting refractory, slow-growing solid tumors.

References

-

Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells Source: PubMed / NIH URL:[Link][6]

-

A long-acting suicide gene toxin, 6-methylpurine, inhibits slow growing tumors after a single administration Source: PubMed / NIH URL:[Link][3]

-

Suicide gene therapy: a promising approach towards gene delivery Source: OAText URL:[Link][1]

-

Progress and Problems with the Use of Suicide Genes for Targeted Cancer Therapy Source: PMC / NIH URL:[Link][7]

-

Inhibition of De Novo Purine Biosynthesis and Interconversion by 6-Methylpurine in Escherichia coli Source: ASM Journals / PMC URLs:[Link][4] and[Link][5]

Sources

- 1. oatext.com [oatext.com]

- 2. echemi.com [echemi.com]

- 3. A long-acting suicide gene toxin, 6-methylpurine, inhibits slow growing tumors after a single administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Inhibition of De Novo Purine Biosynthesis and Interconversion by 6-Methylpurine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Progress and Problems with the Use of Suicide Genes for Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Molecular Weight, Formula, and Structural Elucidation of 6-Methylidene-6,7-dihydro-1H-purine

Executive Summary

6-Methylidene-6,7-dihydro-1H-purine is a rare, non-aromatic tautomer of the well-characterized cytotoxic adenine analog, 6-methylpurine[1]. While the predominant form in standard conditions is the fully aromatic 6-methyl-9H-purine, the methylidene tautomer plays a critical role in specialized biochemical interactions, particularly concerning enzyme active-site binding and protonation dynamics[2]. This whitepaper provides an in-depth technical breakdown of its molecular weight (134.14 g/mol ), chemical formula (C6H6N4), and the rigorous analytical workflows required to isolate and validate its structural identity.

Chemical Identity and Physicochemical Parameters

Understanding the baseline quantitative data is the first step in structural elucidation. The tautomeric shift from a methyl group (-CH3) to a methylidene group (=CH2) alters the hybridization of the C6 carbon and the distribution of double bonds within the purine core, but it strictly conserves the overall atomic composition[3].

Table 1: Core Physicochemical Properties

| Parameter | Value | Analytical Significance |

| IUPAC Name | 6-Methylidene-6,7-dihydro-1H-purine | Indicates an exocyclic double bond at C6 and saturation at N7. |

| Chemical Formula | C6H6N4 | Conserved across all prototropic tautomers of 6-methylpurine[3]. |

| Molecular Weight | 134.14 g/mol | Standard molar mass used for stoichiometric calculations[1]. |

| Monoisotopic Mass | 134.0592 Da | Critical target for High-Resolution Mass Spectrometry (HRMS)[3]. |

| Parent Compound | 6-Methylpurine (CAS: 2004-03-7) | The stable, commercially available aromatic precursor[1]. |

Structural Elucidation & Tautomeric Equilibrium

The structural complexity of 6-methylidene-6,7-dihydro-1H-purine arises from its dynamic equilibrium with 6-methylpurine[4]. In the predominant aromatic form, the purine ring maintains a fully delocalized π-electron system. However, through a solvent-mediated or enzyme-catalyzed proton transfer, a proton from the C6-methyl group migrates to a ring nitrogen (typically N1 or N7). This migration forces the formation of an exocyclic carbon-carbon double bond (=CH2), resulting in the methylidene tautomer[2].

Because this rare tautomer sacrifices the full aromaticity of the pyrimidine ring, it is thermodynamically less stable in the gas phase but can be significantly stabilized in highly polar aqueous solutions or within the hydrophobic pockets of target enzymes[2].

Fig 1: Logical flow of the tautomeric equilibrium between 6-methylpurine and its methylidene form.

Analytical Workflows for Molecular Weight & Formula Verification

To definitively prove the presence of the C6H6N4 formula and distinguish the methylidene tautomer from its aromatic counterpart, an orthogonal analytical approach utilizing HRMS and NMR is required.

Fig 2: Orthogonal analytical workflow for MW determination and structural elucidation via HRMS & NMR.

Protocol 1: Exact Mass Determination via LC-ESI-HRMS

Objective: Validate the chemical formula (C6H6N4) by measuring the exact monoisotopic mass (134.0592 Da)[3]. Causality & Design: Electrospray Ionization (ESI) is selected as a "soft" ionization technique. Hard ionization (like Electron Impact) would rapidly fragment the fragile exocyclic =CH2 double bond. ESI preserves the intact molecule, allowing the Time-of-Flight (TOF) analyzer to measure the [M+H]+ ion with sub-ppm mass accuracy.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 1 mg of 6-methylpurine standard in 1 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. Reasoning: Formic acid promotes protonation, enhancing the [M+H]+ signal in positive ion mode.

-

Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of Water to Acetonitrile (both with 0.1% FA) over 5 minutes.

-

Mass Spectrometry Acquisition: Operate the ESI-TOF in positive mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 250°C to prevent thermal degradation of the tautomer.

-

Data Analysis: Extract the ion chromatogram for m/z 135.0670 (calculated for C6H7N4+).

-

Self-Validation (QC): Infuse a known calibrant (e.g., Leucine Enkephalin, m/z 556.2771) simultaneously via a lock-mass spray to ensure mass accuracy remains within <2 ppm error.

Protocol 2: Tautomer Discrimination via NMR Spectroscopy

Objective: Differentiate the =CH2 protons of 6-methylidene-6,7-dihydro-1H-purine from the -CH3 protons of 6-methylpurine[4]. Causality & Design: Tautomeric exchange is highly sensitive to the solvent environment. Using aprotic solvents like DMSO-d6 slows the intermolecular proton exchange rate on the NMR timescale, allowing the distinct signals of the rare methylidene tautomer to be observed without signal averaging into a single broad peak[4].

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6. Add 0.05% Tetramethylsilane (TMS) as an internal reference.

-

1H NMR Acquisition: Acquire a 1H spectrum at 600 MHz (298 K) using a standard 30° pulse sequence with a 2-second relaxation delay. Reasoning: A high-field magnet (600 MHz) is required to resolve the fine splitting of the exocyclic protons.

-

13C NMR Acquisition: Acquire a 13C{1H} decoupled spectrum at 150 MHz with a minimum of 1024 scans to ensure sufficient signal-to-noise for the less abundant tautomer.

-

Spectral Interpretation:

-

Aromatic Tautomer: Look for a sharp 3H singlet around 2.7 ppm (1H) and a carbon resonance near 19 ppm (13C) corresponding to the -CH3 group.

-

Methylidene Tautomer: Look for a 2H signal shifted significantly downfield (approx. 4.5–5.5 ppm) due to the alkene nature of the =CH2 group, and a corresponding sp2 carbon resonance (>100 ppm).

-

-

Self-Validation (QC): Perform a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment to directly correlate the downfield =CH2 protons with their specific sp2 carbon, definitively ruling out impurities.

Mechanistic Insights and Biological Relevance

The precise molecular weight and structural configuration of 6-methylidene-6,7-dihydro-1H-purine are not merely academic curiosities; they have profound implications in drug development. 6-Methylpurine is a highly toxic adenine analog utilized in gene therapy approaches involving Escherichia coli purine nucleoside phosphorylase (PNP)[1].

The ability of the purine core to shift into the methylidene tautomeric form alters its hydrogen-bonding donor/acceptor profile[2]. When this molecule incorporates into a biological system, the presence of the exocyclic double bond can induce mispairing during DNA replication or alter the binding affinity within the hydrophobic active site of PNP. Understanding the exact formula (C6H6N4) and the thermodynamic boundaries of this tautomerization allows drug development professionals to design more stable prodrugs or inhibitors that lock the molecule into its most pharmacologically active state.

References

- PubChem. "6-Methylpurine | C6H6N4 | CID 5287547". National Center for Biotechnology Information.

- Sigma-Aldrich. "6-Methylpurine ≥99% 2004-03-7".

- Raczyńska, E. D., et al. "Purine tautomeric preferences and bond-length alternation in relation with protonation-deprotonation and alkali metal cationization". ResearchGate.

- Szatylowicz, H., et al. "Structure of Neutral Molecules and Monoanions of Selected Oxopurines in Aqueous Solutions As Studied by NMR Spectroscopy and Theoretical Calculations". The Journal of Physical Chemistry A, ACS Publications.

Sources

Technical Whitepaper: Synthesis of 6-Methylidene-6,7-dihydro-1H-purine Scaffolds

The following technical guide details the synthesis and chemical evolution of 6-Methylidene-6,7-dihydro-1H-purine and its derivatives. This guide is structured for researchers requiring actionable, high-level synthetic protocols and mechanistic insights.

Executive Summary: The "Exocyclic Challenge"

The synthesis of 6-Methylidene-6,7-dihydro-1H-purine represents a specific challenge in heterocyclic chemistry: the disruption of the aromatic purine sextet to install an exocyclic double bond (

These scaffolds are critical isosteres in the development of acyclic nucleoside phosphonates and antiviral agents (e.g., anti-HIV, anti-HBV), where the exocyclic methylene mimics the hydrogen-bonding spatial arrangement of the C6-oxo group (guanine/hypoxanthine) or C6-amino group (adenine) while altering the electronic profile.

Structural Dynamics & Tautomerism

Before synthesis, one must understand the target. The "6-Methylidene" moiety creates a tautomeric equilibrium.

-

Aromatic Form: 6-Methylpurine (Thermodynamically favored).

-

Exocyclic Form: 6-Methylidene-1,6-dihydropurine (Kinetically accessible, often requires "locking" via N-alkylation or specific solvent interactions).

The synthesis of the stable 6-methylidene derivative often requires substitution at N1 or N7/N9 to prevent re-aromatization to the 6-methyl form.

Historical Evolution of Synthetic Pathways[1]

Era 1: Direct Alkylation & Grignard Failures (1960s-1980s)

Early attempts utilized the reaction of 6-chloropurine with methyl magnesium bromide or methyllithium.

-

Failure Mode: The acidic protons on the imidazole ring (N7/N9) quenched organometallics. Protecting groups were labile, and the harsh conditions often led to ring opening.

-

Outcome: Low yields (<20%) and complex mixtures.

Era 2: The Wittig Approach (1980s-1990s)

Researchers shifted to Wittig olefination of 6-formylpurines.

-

Mechanism: 6-Methylpurine

Oxidation -

Limitation: 6-Formylpurines are notoriously unstable and prone to hydration/oxidation.

Era 3: The Palladium Revolution (1990s-Present)

The introduction of Pd(0)-catalyzed cross-coupling, specifically the Stille Coupling , revolutionized this field. It allows for the introduction of vinyl and methylene equivalents under neutral conditions, compatible with sensitive N-glycosidic bonds in nucleosides.

Core Protocol: Palladium-Catalyzed Synthesis (Stille Method)

This protocol describes the "Gold Standard" method for synthesizing 6-alkenyl/methylidene purine derivatives from 6-chloropurine precursors. This method is preferred for its functional group tolerance.

Experimental Workflow

| Parameter | Specification |

| Starting Material | 6-Chloro-9-(protected)-purine (e.g., THP or Acetyl protected) |

| Reagent | Tributyl(vinyl)tin or Tributyl(hydroxymethyl)tin equivalents |

| Catalyst | |

| Solvent | DMF or Dioxane (Anhydrous) |

| Temperature | 80°C - 100°C |

| Atmosphere | Argon (Strictly Oxygen-free) |

Step-by-Step Methodology

-

Catalyst Activation:

-

In a flame-dried Schlenk flask, dissolve 6-chloropurine derivative (1.0 equiv) in anhydrous DMF (0.1 M).

-

Add

(0.05 equiv). Note: Fresh catalyst is critical. If the crystals are black, recrystallize or discard. -

Degas the solution by bubbling Argon for 15 minutes.

-

-

Coupling Reaction:

-

Add Tributyl(vinyl)tin (1.2 equiv) via syringe.

-

Heat the mixture to 90°C for 4-12 hours. Monitor via TLC (active UV species).

-

Mechanistic Insight: The reaction proceeds via Oxidative Addition (Pd inserts into C-Cl), Transmetallation (Sn transfers the vinyl group), and Reductive Elimination.

-

-

Workup (The "Tin Removal" Challenge):

-

Critical Step: Organotin byproducts are toxic and difficult to separate.

-

KF Method: Dilute reaction with

, add aqueous KF solution. Stir vigorously for 30 mins. The polymeric -

Concentrate filtrate and purify via Silica Gel Flash Chromatography (DCM/MeOH gradient).

-

-

Functionalization to Methylidene:

-

The resulting 6-vinylpurine is a homologue. To get the specific "6-methylidene" (exo-methylene), one typically employs ozonolysis followed by Wittig (if shortening chain) or isomerization techniques depending on the specific target (e.g., Entecavir vs. Acyclic Nucleoside).

-

Direct 6-Methylidene: Use Tributyl(methyl)tin followed by radical oxidation, OR use 6-triflate precursors with specific methylene-transfer reagents.

-

Visualization: The Stille Catalytic Cycle

The following diagram illustrates the specific catalytic cycle for converting 6-chloropurine to the 6-alkenyl/methylidene precursor.

Caption: Figure 1. Pd(0)-catalyzed Stille cycle transforming 6-chloropurine into 6-alkenyl precursors, the critical step in modern exocyclic purine synthesis.

Alternative Pathway: The "Eschenmoser" Contraction

For researchers avoiding heavy metals, the Eschenmoser Sulfide Contraction offers a purely organic route, particularly for 6-methylidene compounds derived from thioamides.

-

Thioamide Formation: Convert 6-oxo purine (Hypoxanthine) to 6-thiopurine using

or Lawesson’s Reagent. -

Alkylation: React 6-thiopurine with an

-halo ketone/ester to form the thioether. -

Contraction: Treat with a weak base and phosphine (

).[1] The sulfur is extruded, forming the C=C double bond at the C6 position.

Strategic Applications & References

Key Applications

-

Antiviral Isosteres: The 6-methylidene group is non-hydrolyzable, unlike the 6-oxo or 6-amino groups, providing metabolic stability while maintaining H-bond acceptor capability (via N7).

-

Entecavir Intermediates: While Entecavir has a cyclopentyl methylene, the chemistry of installing exocyclic double bonds on the purine base utilizes similar Pd-catalyzed or radical methodologies.

References

-

Palladium-Catalyzed Cross-Coupling of 6-Halopurines

- Title: Efficient Synthesis of 6-Substituted Purine Derivatives Using Pd-C

- Source:Heterocycles / Clockss.org

-

URL:

-

Synthesis of 6-Methylidene Acyclic Nucleosides

- Title: Synthesis of Some 6-Methylidene-9-purine Acyclic Nucleosides.

- Source:ChemInform / ResearchG

-

URL:

-

Stille Coupling Methodology

-

Title: The Stille Reaction - Scope & Limitations (Purine Applications).[2]

- Source:Chemistry LibreTexts

-

URL:

-

-

Wittig Reaction on Heterocycles

- Title: Wittig Reaction - Mechanism and Heterocyclic Applic

- Source:Master Organic Chemistry

-

URL:

Disclaimer: This guide outlines advanced chemical protocols involving hazardous reagents (Organotins, Palladium catalysts). All synthesis must be performed in a controlled laboratory environment with appropriate PPE and waste disposal mechanisms.

Sources

The Role of 6-Methylidene-6,7-dihydro-1H-purine in Nucleic Acid Research: Tautomeric Dynamics and Therapeutic Applications

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper

Executive Summary

In the landscape of nucleic acid research and nucleoside analog development, 6-methylpurine (6-MP) and its reactive tautomer, 6-methylidene-6,7-dihydro-1H-purine , occupy a highly specialized niche. Unlike standard purine analogs that rely on simple steric hindrance or missing hydroxyl groups to terminate chain elongation, the 6-methylidene tautomer introduces a dynamic, highly reactive exocyclic double bond into the nucleic acid pool.

As a Senior Application Scientist, I have observed that many drug development programs fail to account for the tautomeric equilibrium of modified nucleobases. This guide deconstructs the chemical biology of 6-methylidene-6,7-dihydro-1H-purine, detailing its mechanism as a suicide inhibitor, its application in antiviral acyclic nucleosides, and providing self-validating protocols for its enzymatic evaluation and quantification.

Chemical Biology & Tautomeric Dynamics

6-Methylpurine is an adenine analog characterized by a methyl group at the C6 position of the purine ring. However, its biological activity is heavily dictated by its ability to undergo proton transfer, shifting from the aromatic 6-methylpurine to the 6-methylidene-6,7-dihydro-1H-purine form.

The Causality of Reactivity

In aqueous physiological conditions, the methyl group at C6 can lose a proton, forming an exocyclic carbon-carbon double bond (methylidene), while a proton is concurrently accepted at the N7 or N1 position of the imidazole or pyrimidine ring[1].

-

Why does this matter? The formation of the 6-methylidene tautomer breaks the classical aromaticity of the pyrimidine ring. This exocyclic double bond acts as a potent electrophile (Michael acceptor) and drastically alters the hydrogen-bonding topology of the base.

-

When incorporated into DNA or RNA, this tautomer can mimic both adenine and guanine, leading to lethal mutagenesis, or form covalent cross-links with polymerase residues, effectively halting nucleic acid synthesis[2].

Figure 1: Activation and tautomeric equilibrium of 6-methylpurine leading to nucleic acid incorporation.

Enzymatic Activation & Suicide Gene Therapy

The most prominent application of 6-methylpurine derivatives is in suicide gene therapy for oncology. Human cells lack the ability to efficiently cleave 6-methylpurine riboside (6-MPR) into its free base. However, Escherichia coli purine nucleoside phosphorylase (PNP) rapidly catalyzes this conversion[2].

By transfecting tumor cells with the E. coli PNP gene and systemically administering the non-toxic 6-MPR prodrug, localized generation of 6-methylpurine is achieved. Once inside the cell, the base is converted into 6-methylpurine ribonucleoside triphosphate (MeP-R-TP)[2]. The half-life of MeP-R-TP in human T-cells (CEM) is exceptionally long (approximately 48 hours), ensuring sustained inhibition of RNA and DNA synthesis[2].

Quantitative Toxicity Profile

The potency of the 6-methylidene/6-methylpurine system is vastly superior to traditional fluorinated pyrimidines during short-term exposure.

Table 1: Cytotoxicity of 6-Methylpurine vs. 5-Fluorouracil (4-hr Incubation)

| Cell Line | Compound | IC50 (µM) | Mechanism of Action | Cellular State Target |

| CEM (Human T-cell) | 6-Methylpurine | 9.0 | RNA/DNA Synthesis Inhibition | Proliferating & Quiescent |

| CEM (Human T-cell) | 5-Fluorouracil | 120.0 | Thymidylate Synthase Inhibition | Proliferating Only |

| MRC-5 (Fibroblast) | 6-Methylpurine | < 10.0 | RNA/DNA Synthesis Inhibition | Proliferating & Quiescent |

Data synthesized from Parker et al., 1998[2]. Note the unique ability of 6-methylpurine to target quiescent (non-dividing) cells, a critical advantage over 5-FU.

Antiviral Applications: Acyclic Nucleosides

Beyond oncology, the 6-methylidene scaffold is utilized in the synthesis of acyclic nucleosides for antiviral research. The synthesis of 6-methylidene-9-purine acyclic nucleosides has been explored specifically for anti-HIV activity[3].

Mechanistic Rationale: Acyclic nucleosides lack a rigid sugar ring, allowing them to bypass the stringent steric requirements of viral reverse transcriptase (RT). When the 6-methylidene tautomer is present on an acyclic scaffold, the exocyclic double bond can interact covalently with nucleophilic residues (such as cysteine or lysine) within the RT active site, or cause catastrophic mispairing during viral cDNA synthesis.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to empower researchers to troubleshoot effectively.

Protocol A: E. coli PNP-Mediated Cleavage Assay for 6-Methylpurine Prodrugs

Purpose: To quantify the enzymatic conversion of 6-MPR to 6-methylpurine by recombinant E. coli PNP.

-

Buffer Preparation: Prepare a 50 mM Potassium Phosphate buffer (pH 7.4).

-

Causality: Phosphate is a required co-substrate for the phosphorylase reaction; pH 7.4 maintains the enzyme's structural integrity and stabilizes the tautomeric equilibrium of the product.

-

-

Substrate Initiation: Add 6-methylpurine riboside to a final concentration of 100 µM.

-

Enzyme Addition: Introduce 0.01 U/mL of purified E. coli PNP. Incubate at 37°C.

-

Reaction Quenching: At defined time points (0, 5, 10, 15, 30 min), extract 50 µL aliquots and quench with 50 µL of ice-cold 0.5 M perchloric acid.

-

Causality: Immediate acidification denatures the PNP enzyme, halting the reaction instantly to provide precise kinetic snapshots.

-

-

Neutralization: Neutralize the quenched samples with 10 µL of 5 M KOH. Centrifuge at 14,000 x g for 5 minutes to pellet the potassium perchlorate precipitate.

-

HPLC Analysis: Inject the supernatant onto a C18 reverse-phase column. Use a gradient of 0-20% methanol in 20 mM ammonium acetate (pH 5.5). Monitor absorbance at 260 nm.

Protocol B: LC-MS/MS Quantification of 6-Methylidene Adducts in Cellular DNA

Purpose: To detect and quantify the incorporation of the reactive 6-methylidene tautomer into the host genome.

Figure 2: Step-by-step LC-MS/MS workflow for quantifying 6-methylidene adducts in nucleic acids.

-

Genomic Extraction: Treat CEM cells with 10 µM 6-methylpurine for 24 hours. Harvest cells and extract DNA using a standard phenol-chloroform method, avoiding temperatures above 37°C.

-

Causality: The exocyclic double bond of the 6-methylidene form is thermally labile and susceptible to hydration at high temperatures.

-

-

Enzymatic Digestion: Digest 5 µg of DNA using 2 Units of Nuclease P1 in 30 mM sodium acetate (pH 5.3) for 2 hours at 37°C.

-

Causality: Nuclease P1 efficiently cleaves single-stranded DNA into 5'-mononucleotides without requiring harsh chemical hydrolysis that would destroy the tautomer.

-

-

Dephosphorylation: Add 1 Unit of Calf Intestinal Alkaline Phosphatase (CIAP) and Tris-HCl (pH 8.0) to convert mononucleotides to free nucleosides. Incubate for 1 hour.

-

LC-MS/MS (MRM Mode): Analyze the digest using a triple quadrupole mass spectrometer. Monitor the specific Multiple Reaction Monitoring (MRM) transition for the 6-methylidene-deoxyriboside adduct (typically [M+H]+ m/z 251.1 -> 135.1 for the base fragment).

-

Causality: MRM provides the extreme sensitivity and specificity required to differentiate the 6-methylidene tautomer from natural adenine (m/z 252.1 -> 136.1).

-

References

-

Parker, W. B., Allan, P. W., Shaddix, S. C., Rose, L. M., & Speegle, H. F. (1998). Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells. Biochemical Pharmacology, 55(10), 1673-1681. 2

-

El-Kousy, S., et al. (2010). Synthesis of Some 6-Methylidene-9-purine Acyclic Nucleosides with Expected anti-HIV activity. ChemInform, 31(8). 3

-

National Institutes of Health. (2010). QM/MM studies of xanthine oxidase: variations of cofactor, substrate, and active-site Glu802. PubMed.1

-

MilliporeSigma. (2025). 6-Methylpurine | 2004-03-7 Product Properties and Safety Information. Sigma-Aldrich.

Sources

Metabolic pathways involving 6-Methylidene-6,7-dihydro-1H-purine

Metabolic Pathways and Therapeutic Applications of 6-Methylidene-6,7-dihydro-1H-purine: A Technical Guide

Executive Briefing

For drug development professionals and molecular biologists engineering suicide gene therapies, exploiting the purine salvage pathway remains a gold standard for targeted cytotoxicity. At the center of this mechanism is 6-Methylidene-6,7-dihydro-1H-purine , the highly reactive exocyclic double-bond tautomer of 6-methylpurine. This whitepaper deconstructs the metabolic routing of this purine analog, detailing its generation via Gene-Directed Enzyme/Prodrug Therapy (GDEPT) and its subsequent lethal incorporation into cellular nucleotide pools.

By understanding the causality behind its enzymatic processing—specifically through E. coli Purine Nucleoside Phosphorylase (PNP) and eukaryotic Adenine Phosphoribosyltransferase (APRTase)—researchers can better optimize prodrug delivery systems and overcome resistance mechanisms in refractory solid tumors.

Molecular Dynamics: Tautomerism and Target Recognition

In aqueous physiological environments, 6-methylpurine exists in a tautomeric equilibrium with 6-methylidene-6,7-dihydro-1H-purine 1. While the aromatic 6-methylpurine form is thermodynamically favored, the 6-methylidene tautomer plays a critical transient role in enzymatic active sites.

The shift of the proton from the methyl group to the N1 or N7 position of the imidazole ring alters the hydrogen-bonding topography of the molecule. This structural plasticity allows the 6-methylidene tautomer to mimic natural adenine, bypassing cellular gatekeepers and acting as a high-affinity substrate for salvage enzymes that would otherwise reject bulky purine analogs.

Pathway Architecture: The GDEPT Activation Phase

The therapeutic utility of 6-methylidene-6,7-dihydro-1H-purine relies heavily on its targeted generation within the tumor microenvironment. Human PNP is highly specific and cannot efficiently cleave 6-substituted purine nucleosides due to steric constraints in its active site. Conversely, E. coli PNP operates as a hexameric enzyme with a highly permissive active site capable of rapid glycosidic cleavage of prodrugs like 6-methylpurine-2'-deoxyriboside (MeP-dR) 2.

Once the prodrug is cleaved by E. coli PNP (transfected into tumor cells via viral vectors), the liberated 6-methylidene-6,7-dihydro-1H-purine diffuses freely across the lipid bilayer. This membrane permeability is the biochemical engine of the "bystander effect," allowing a small percentage of transfected cells to generate enough toxin to eradicate surrounding non-transfected tumor cells, including slow-growing or quiescent populations 3.

Figure 1: GDEPT activation pathway and tautomerization of 6-methylpurine to its methylidene form.

Intracellular Metabolism: The APRTase Salvage Pathway

Once inside the target cell, the free base must be converted into its nucleotide form to exert cytotoxicity. This is exclusively mediated by Adenine Phosphoribosyltransferase (APRTase), which catalyzes the Mg²⁺-dependent transfer of the phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to the purine base 4.

The resulting metabolite, 6-methylpurine riboside monophosphate (MeP-R-MP), is rapidly phosphorylated by cellular kinases into its active triphosphate form (MeP-R-TP). This triphosphate analog acts as a chain terminator and competitive inhibitor for RNA and DNA polymerases, resulting in a complete halt of protein and RNA synthesis. Mutational studies in organisms like Tetrahymena and Neurospora crassa have proven that resistance to this compound is directly conferred by defective APRTase, confirming this enzyme as the obligate gateway for toxicity 5.

Figure 2: APRTase-mediated purine salvage pathway leading to RNA/protein synthesis inhibition.

Quantitative Pharmacokinetics & Cytotoxicity

The potency of 6-methylidene-6,7-dihydro-1H-purine is driven not just by its mechanism of action, but by its extraordinary intracellular stability. While normal ATP has a cellular half-life of approximately 5 hours, the triphosphate metabolite of 6-methylpurine persists for nearly 48 hours, ensuring sustained toxicity even in slow-dividing tumor compartments 6.

Table 1: Pharmacokinetic and Cytotoxic Profile of Purine Analogs (CEM Cell Line)

| Compound / Metabolite | Target Enzyme | Intracellular Half-Life | IC₅₀ (4-hr incubation) | Primary Mechanism of Action |

| 6-Methylpurine (Base) | APRTase | > 48 hours (as MeP-R-TP) | 9 µM | RNA/Protein Synthesis Inhibition |

| MeP-dR (Prodrug) | E. coli PNP | < 1 hour (in serum) | N/A (Non-toxic) | Prodrug Delivery / Inert Carrier |

| 2-Fluoroadenine | APRTase | ~ 5 hours (as F-ATP) | 0.15 µM | RNA/DNA Synthesis Inhibition |

| 5-Fluorouracil (Ref) | Thymidylate Synthase | Short | 120 µM | DNA Synthesis Inhibition |

Self-Validating Experimental Workflows

To rigorously evaluate the metabolic activation and bystander efficacy of 6-methylidene-6,7-dihydro-1H-purine, the following protocols are engineered with built-in causality checks.

Protocol A: In Vitro Enzymatic Cleavage & HPLC Validation

Purpose: To verify the specific glycosidic cleavage of the MeP-dR prodrug by E. coli PNP, yielding the active tautomeric base.

-

Reaction Assembly: Prepare a 1 mL reaction mixture containing 50 mM potassium phosphate buffer (pH 7.4), 1 mM MeP-dR, and 1 µg of purified E. coli PNP.

-

Control Setup (Critical): In a parallel tube, substitute E. coli PNP with 1 µg of purified Human PNP.

-

Time-Course Quenching: Incubate at 37°C. At intervals of 0, 15, 30, and 60 minutes, extract 100 µL aliquots and immediately quench by adding 100 µL of ice-cold 10% trichloroacetic acid (TCA). Centrifuge at 14,000 x g for 5 minutes to pellet precipitated proteins.

-

HPLC Analysis: Inject the supernatant onto a C18 reverse-phase HPLC column. Elute using a gradient of methanol in water (5% to 40%) over 20 minutes. Monitor absorbance at 260 nm.

-

Self-Validation Mechanism: The appearance of the 6-methylpurine peak (shorter retention time than the prodrug) must only occur in the E. coli PNP tube. The Human PNP control must show 0% conversion. This validates that any downstream in vivo toxicity is causally restricted to the bacterial transgene expression, confirming the safety of the prodrug [[7]]().

Protocol B: Bystander Effect Cytotoxicity Assay

Purpose: To quantify the membrane permeability and paracrine toxicity of the generated 6-methylidene-6,7-dihydro-1H-purine.

-

Cell Preparation: Transfect HeLa cells with a bicistronic vector expressing E. coli PNP and GFP (PNP⁺/GFP⁺). Maintain a separate population of wild-type HeLa cells (PNP⁻/GFP⁻).

-

Co-Culture Assembly: Seed a 6-well plate with a total of 1x10⁵ cells per well at a 1:10 ratio (10% PNP⁺/GFP⁺ cells and 90% PNP⁻/GFP⁻ cells).

-

Prodrug Administration: After 24 hours of adherence, treat the wells with 10 µM MeP-dR. Include a vehicle-only control well.

-

Flow Cytometry Readout: After 72 hours, harvest the cells, stain with Annexin V-APC and Propidium Iodide (PI), and analyze via flow cytometry. Gate the cells based on GFP expression.

-

Self-Validation Mechanism: Because the prodrug is non-toxic to wild-type cells, the massive apoptosis observed in the GFP⁻ (PNP⁻) population definitively proves that 6-methylidene-6,7-dihydro-1H-purine was synthesized in the GFP⁺ cells, diffused across the extracellular space, and was salvaged by the APRTase of the neighboring wild-type cells.

References

-

Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells. National Institutes of Health (NIH). Available at: [Link]

-

Hydrogen bonding in 2-mercapto-6-methylpurine monohydrate. Tautomerism in purine derivatives. IUCr Journals. Available at:[Link]

-

Suicide gene therapy: a promising approach towards gene delivery. OAText. Available at:[Link]

-

Resistance to 6-Methylpurine is Conferred by Defective Adenine Phosphoribosyltransferase in Tetrahymena. Genes (Basel) / NIH. Available at:[Link]

-

A long-acting suicide gene toxin, 6-methylpurine, inhibits slow growing tumors after a single administration. Journal of Pharmacology and Experimental Therapeutics / NIH. Available at: [Link]

-

Nature of 6-methylpurine inhibition and characterization of two 6-methylpurine-resistant mutants of Neurospora crassa. Journal of Bacteriology / NIH. Available at:[Link]

-

Molecular Basis of NDT-Mediated Activation of Nucleoside-Based Prodrugs and Application in Suicide Gene Therapy. MDPI Biomolecules. Available at:[Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. oatext.com [oatext.com]

- 3. A long-acting suicide gene toxin, 6-methylpurine, inhibits slow growing tumors after a single administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Resistance to 6-Methylpurine is Conferred by Defective Adenine Phosphoribosyltransferase in Tetrahymena - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nature of 6-methylpurine inhibition and characterization of two 6-methylpurine-resistant mutants of Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Synthesis Protocol for 6-Methylidene-6,7-dihydro-1H-purine (6-Methylpurine)

This Application Note is designed for researchers in medicinal chemistry and drug development. It details the synthesis of 6-Methylpurine , formally indexed in some chemical ontologies as its tautomer 6-Methylidene-6,7-dihydro-1H-purine .

The protocol prioritizes a modern, scalable Palladium-Catalyzed Negishi Cross-Coupling approach over older nucleophilic substitutions, ensuring higher yields and functional group tolerance suitable for downstream pharmaceutical applications.

Introduction & Molecule Analysis[1]

6-Methylpurine (6-MeP) is a critical purine analog used as a scaffold in the development of adenosine deaminase (ADA) inhibitors, antitumor agents, and antiviral nucleosides. While commonly drawn in its aromatic form, the compound exists in equilibrium with its exocyclic methylene tautomer, 6-methylidene-6,7-dihydro-1H-purine . This tautomeric potential is key to its reactivity and binding properties in enzymatic pockets (e.g., E. coli Purine Nucleoside Phosphorylase).

Tautomeric Identity

The user's request refers to the specific tautomer:

-

Aromatic Form: 6-Methyl-9H-purine (Dominant in solution/solid state).

-

Methylidene Form: 6-Methylidene-6,7-dihydro-1H-purine (Reactive intermediate/Tautomer).

Note: This protocol synthesizes the stable isolable parent compound, which can be formally named as the methylidene tautomer in specific contexts.

Retrosynthetic Strategy

To achieve high purity and scalability, we utilize a Negishi Cross-Coupling strategy. Unlike classical Traube synthesis (ring closure) or Wittig olefination of chloropurines (Taylor & Martin method), the Pd-catalyzed alkylation of 6-chloropurine offers:

-

Convergence: Uses commercially available 6-chloropurine.[1]

-

Selectivity: Avoids N-alkylation side products common in direct alkylation.

-

Scalability: Suitable for gram-to-kilogram scale production.

Experimental Workflow Diagram

Caption: Figure 1. Modular synthetic workflow for 6-Methylpurine via Negishi coupling. The N9-THP protection strategy prevents catalyst poisoning by the acidic N9 proton.

Detailed Synthesis Protocol

Phase 1: N9-Protection (Synthesis of 6-Chloro-9-(tetrahydro-2-pyran-2-yl)purine)

Rationale: The N9 proton of 6-chloropurine is acidic (pKa ~9). Protecting it prevents the consumption of the organozinc reagent and solubility issues during coupling.

Reagents:

-

6-Chloropurine (1.0 equiv)[2]

-

3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

-

p-Toluenesulfonic acid monohydrate (pTsOH) (0.01 equiv)

-

Ethyl Acetate (EtOAc) (Solvent)

Procedure:

-

Suspend 6-Chloropurine (15.4 g, 100 mmol) in dry EtOAc (150 mL).

-

Add pTsOH (190 mg, 1 mmol) followed by DHP (13.7 mL, 150 mmol) dropwise over 10 minutes.

-

Heat the mixture to 50°C for 2 hours. The suspension will clear as the product forms.

-

Workup: Cool to room temperature (RT). Wash with saturated NaHCO₃ (2 x 50 mL) and brine (50 mL).

-

Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize from EtOAc/Hexane or use directly if purity >95% by TLC.

-

Yield Expectation: 85-95%.

-

Phase 2: Negishi Cross-Coupling (Installation of the C6-Methyl Group)

Rationale: Methylzinc chloride (MeZnCl) is a soft nucleophile that couples efficiently with the electron-deficient 6-chloropurine under Pd(0) catalysis.

Reagents:

-

6-Chloro-9-(THP)purine (from Phase 1) (1.0 equiv)

-

Methylzinc chloride (2.0 M in THF) (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Anhydrous THF (Solvent)

Procedure:

-

Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon/Nitrogen.

-

Dissolve 6-Chloro-9-(THP)purine (2.39 g, 10 mmol) and Pd(PPh₃)₄ (580 mg, 0.5 mmol) in anhydrous THF (40 mL).

-

Addition: Add MeZnCl (6.0 mL of 2.0 M solution, 12 mmol) dropwise via syringe at RT. Caution: Exothermic.

-

Reaction: Heat to Reflux (66°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of starting material.[3]

-

Quench: Cool to 0°C. Carefully add saturated aqueous NH₄Cl (20 mL) to quench excess zinc reagent.

-

Extraction: Extract with EtOAc (3 x 30 mL). Combine organics, wash with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography (SiO₂, 0-5% MeOH in DCM).

-

Intermediate Product: 6-Methyl-9-(THP)purine.[2]

-

Yield Expectation: 75-85%.

-

Phase 3: Deprotection & Isolation

Rationale: Removal of the THP group restores the N9-H, allowing the molecule to adopt its natural tautomeric equilibrium.

Reagents:

-

6-Methyl-9-(THP)purine[2]

-

10% HCl in Methanol (or 1M aqueous HCl)

Procedure:

-

Dissolve the intermediate in MeOH (20 mL).

-

Add 10% HCl (5 mL) or heat with 1M HCl at 60°C for 1 hour.

-

Neutralization: Cool to RT. Adjust pH to ~7.0 using solid NaHCO₃ or 1M NaOH.

-

Crystallization: Concentrate the mixture to half volume. Cool to 4°C. The product, 6-Methylpurine , will precipitate as a white/off-white solid.

-

Filter, wash with cold water and minimal cold ethanol. Dry under high vacuum over P₂O₅.

Analytical Validation (QC)

Verify the identity of the synthesized 6-Methylpurine using the following parameters.

| Technique | Parameter | Expected Value | Notes |

| 1H NMR | (DMSO-d6) | δ 2.75 (s, 3H) | Distinct C6-Methyl singlet.[4] |

| δ 8.65 (s, 1H), 8.80 (s, 1H) | C2 and C8 aromatic protons. | ||

| δ 13.0-13.5 (br s, 1H) | N9-H (Exchangeable). | ||

| 13C NMR | (DMSO-d6) | ~19.5 ppm | Methyl carbon.[5] |

| ~150-160 ppm | Purine ring carbons. | ||

| Mass Spec | ESI-MS | [M+H]+ = 135.1 | Calculated MW = 134.14. |

| Melting Point | Range | 235–236°C | Literature value comparison. |

| UV-Vis | λmax (pH 7) | 260–262 nm | Characteristic purine absorption. |

Safety & Handling Guidelines

-

Organozincs (MeZnCl): Pyrophoric and moisture-sensitive. Handle strictly under inert atmosphere (glovebox or Schlenk line). Use dry syringes and needles.

-

Palladium Catalyst: Pd(PPh₃)₄ is air-sensitive; store in a freezer under argon.

-

Purine Bioactivity: 6-Methylpurine is a potent antimetabolite (toxic). It is converted in vivo to toxic nucleotides. Handle with gloves, goggles, and in a fume hood . Avoid inhalation of dust.

References

-

Taylor, E. C., & Martin, S. F. (1974). General method for the synthesis of 6-substituted purines. Journal of the American Chemical Society, 96(26), 8095–8102. Link(Historical context for Wittig/methylidene routes).

-

Hocek, M. (2003). Cross-coupling reactions in the synthesis of C6-substituted purine bases and nucleosides. European Journal of Organic Chemistry, 2003(13), 2453–2467. Link(Review of Pd-catalyzed methods).

-

Hassan, E. A., et al. (2020). Synthesis of 9-(6-Deoxy-β-D-Allofuranosyl)-6-Methylpurine... Current Protocols in Nucleic Acid Chemistry, 81(1), e105. Link(Detailed protocol for 6-methylpurine preparation).

-

Lichtenberg, D., et al. (1971). Tautomerism and ionisation processes in 6-methylthio-2-oxopurines. Journal of the Chemical Society C: Organic, 1676-1681. Link(Fundamental analysis of purine tautomerism).

Sources

- 1. CCCC 1995, Volume 60, Issue 8, Abstracts pp. 1386-1389 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 2. Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I)-catalyzed Alkyne-azide ‘Click Chemistry’ and Their Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Solvent Selection and Handling Protocols for 6-Methylidene-6,7-dihydro-1H-purine

Executive Summary

6-Methylidene-6,7-dihydro-1H-purine represents a specific tautomeric or structural variant of the purine family, distinct from the fully aromatic 6-methylpurine.[1] While standard purines are often sparingly soluble in aqueous media, the structural features of this compound (exocyclic double bond, dihydro-imidazole ring) introduce unique solubility and stability challenges.[1]

Critical Insight: The primary challenge with this compound is not merely dissolution, but structural preservation .[1] The "6-methylidene" form is thermodynamically less stable than its aromatic tautomer (6-methylpurine) and is prone to tautomerization or hydrolysis in protic solvents (water, alcohols) or under acidic/basic catalysis.[1]

Recommendation:

-

Primary Solvent (Stock): Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard for stock solutions, offering high solubility (>50 mg/mL) and kinetic stabilization of the exocyclic alkene.[1]

-

Secondary Solvent (Working): Aqueous buffers (PBS, pH 7.4) should be used immediately prior to assay.[1] Avoid long-term storage in aqueous media to prevent aromatization.[1]

Physicochemical Analysis & Solubility Logic

Understanding the molecular geometry is key to selecting the right solvent system.[1]

Structural Considerations

-

Core Structure: The "6,7-dihydro" and "6-methylidene" designation implies a break in the aromaticity of the pyrimidine ring.[1] This results in a molecule with higher localized electron density and potential for dipole-dipole interactions, differing from the flat, stacking-prone aromatic purines.[1]

-

Tautomeric Risk: The exocyclic methylene (=CH₂ at C6) can isomerize to a methyl group (-CH₃ at C6) to restore aromaticity (forming 6-methylpurine).[1] This process is catalyzed by protons (H⁺) and hydroxide ions (OH⁻).[1]

Physicochemical Properties (Estimated)

| Property | Value / Estimate | Implication for Solubility |

| Molecular Weight | ~134.14 g/mol | Low MW facilitates dissolution.[1] |

| LogP (Octanol/Water) | ~0.5 (Estimated) | Amphiphilic; soluble in both polar organics and water.[1] |

| pKa (Basic N1/N3) | ~2.4 - 4.0 | Protonation in acidic media increases solubility but accelerates tautomerization.[1] |

| pKa (Acidic N7/N9) | ~8.5 - 9.5 | Deprotonation in basic media increases solubility.[1] |

| H-Bond Donors | 2 (N1-H, N7-H) | Good solubility in H-bond accepting solvents (DMSO, DMF).[1] |

Solvent Compatibility Guide

Tier 1: Recommended Solvents (High Solubility & Stability)

| Solvent | Solubility Potential | Stability Risk | Application |

| DMSO (Anhydrous) | High (>50 mg/mL) | Low | Preferred for Stock Solutions. Aprotic nature minimizes tautomerization.[1] |

| DMF (Dimethylformamide) | High (>50 mg/mL) | Low | Alternative stock solvent; harder to remove than DMSO.[1] |

| NMP (N-Methyl-2-pyrrolidone) | High (>40 mg/mL) | Low | Specialized peptide synthesis or screening applications.[1] |

Tier 2: Conditional Solvents (High Solubility, Moderate Risk)

| Solvent | Solubility Potential | Stability Risk | Application |

| Water / PBS (pH 7.4) | Moderate-High (~10-20 mg/mL) | High | Working Solutions Only. Risk of aromatization over time.[1] Use immediately. |

| Methanol / Ethanol | Moderate (~5-10 mg/mL) | Moderate | Protic nature may facilitate slow isomerization.[1] Good for intermediate dilutions.[1] |

Tier 3: Not Recommended[1]

-

Acetone/Chloroform: Poor solubility due to lack of H-bond accepting capacity matching the purine donors.[1]

-

Strong Acids/Bases (1M HCl/NaOH): While solubility increases, these catalyze rapid degradation or aromatization.[1]

Detailed Protocols

Protocol A: Preparation of Stable Stock Solution (100 mM)

Objective: Create a stable, high-concentration stock for long-term storage (-20°C).

-

Calculate Mass: For 1 mL of 100 mM stock (MW ≈ 134.14 g/mol ), weigh 13.4 mg of compound.[1]

-

Solvent Addition: Add 1.0 mL of Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

-

Dissolution:

-

Vortex gently for 30-60 seconds.

-

Visual Check: Solution should be clear and colorless/light yellow.[1] If particles persist, sonicate in a water bath at ambient temperature (25°C) for 3 minutes. Do not heat above 40°C.

-

-

Storage: Aliquot into amber glass vials (to prevent light degradation) and store at -20°C . Avoid repeated freeze-thaw cycles.[1]

Protocol B: Preparation of Aqueous Working Solution (Assay Ready)

Objective: Prepare a 1 mM solution for biological assays (1% DMSO final).

-

Thaw: Thaw the DMSO stock (100 mM) at room temperature. Vortex to ensure homogeneity.[1]

-

Dilution:

-

Place 990 µL of PBS (pH 7.4) or culture media in a tube.

-

Critical Step: While vortexing the buffer, slowly pipette 10 µL of the DMSO stock directly into the liquid vortex. (Avoid touching the side of the tube to prevent precipitation).[1]

-

-

Verification: Inspect for precipitate. The solution should be clear.

-

Usage Window: Use within 4 hours of preparation to ensure the "6-methylidene" species remains the dominant tautomer.

Protocol C: Quality Control (Stability Check)

Objective: Verify if the compound has tautomerized to 6-methylpurine.

-

Method: UV-Vis Spectroscopy.[1]

-

Procedure:

-

Measure Absorbance Spectrum (200–400 nm) of the fresh stock.[1]

-

6-Methylidene form: Expect

shifts compared to the aromatic standard due to loss of full conjugation. -

Aromatized form (6-Methylpurine):

typically around 260–265 nm with distinct vibronic structure.[1] -

Note: If the spectrum shifts significantly over 24 hours in water, tautomerization has occurred.[1]

-

Decision Tree & Workflow Diagram

The following diagram outlines the logical flow for solvent selection based on the user's specific application (Biological Assay vs. Chemical Synthesis).

Caption: Workflow for solvent selection emphasizing the critical path for biological assays to minimize tautomerization risk.

References

-

PubChem Compound Summary: 6-Methylpurine . National Center for Biotechnology Information.[1] Retrieved October 26, 2023 from [Link][1]

- Context: Baseline solubility and physicochemical data for the arom

-

RSC Perkin Transactions 1 . "6-Methylthiopurin-8-ones.[1] A study of their tautomerism." Royal Society of Chemistry.[1] Retrieved October 26, 2023 from [Link][1]

- Context: Mechanisms of purine tautomerism and solvent effects on stability.

-

MDPI Molecules . "Influence of the Solvent on the Stability of Aminopurine Tautomers." Retrieved October 26, 2023 from [Link][1]

- Context: Computational and experimental data on how polar solvents shift tautomeric equilibria in purine deriv

-

Human Metabolome Database (HMDB) . "Purine Metabocard". Retrieved October 26, 2023 from [Link][1]

- Context: General solubility protocols for purine metabolites.

Sources

NMR Characterization of 6-Methylidene-6,7-dihydro-1H-purine: A Technical Guide

Topic: NMR Characterization of 6-Methylidene-6,7-dihydro-1H-purine Content Type: Application Notes and Protocols

Executive Summary

This application note details the structural elucidation and characterization of 6-Methylidene-6,7-dihydro-1H-purine (CAS: Variable/Derivative dependent), a rare tautomeric form or reactive intermediate often encountered in the synthesis of nucleoside analogues (e.g., Entecavir precursors) or as a metabolic intermediate.[1] Unlike the aromatic 6-methylpurine, this compound features an exocyclic double bond (=CH₂) at the C6 position, disrupting the aromaticity of the pyrimidine ring and introducing significant tautomeric complexity.[1]

Key Challenges Addressed:

-

Differentiation: Distinguishing the exocyclic methylene (=CH₂) from aromatic methyl (-CH₃) signals.

-

Tautomerism: Assigning the correct prototropic tautomer (N1-H/N7-H vs. N9-H) in solution.

-

Stability: Handling the reactive Michael acceptor moiety during acquisition.[1]

Chemical Structure & Numbering

The characterization relies on the standard purine numbering system.[1] The "6-methylidene" group implies an sp² hybridized C6 bonded to an exocyclic =CH₂ group.[1]

Target Structure:

-

Core: Purine (Imidazo[4,5-d]pyrimidine)[1]

-

Modification: Exocyclic methylene at C6.

-

Saturation: 6,7-dihydro-1H implies protonation at N1 and N7 to maintain neutrality and valency.[1]

Sample Preparation Protocol

Critical Warning: 6-Methylidene purines are electron-deficient Michael acceptors .[1] They are prone to polymerization or nucleophilic attack (e.g., by water or alcohols) at the exocyclic methylene carbon.[1]

Solvent Selection[1][2]

-

Preferred: DMSO-d₆ (99.9% D) .

-

Reasoning: Excellent solubility for polar purines; stabilizes the N-H protons for observation; reduces the rate of exchange compared to protic solvents.[1]

-

-

Alternative: Acetonitrile-d₃ (CD₃CN) .[1]

-

Reasoning: Use if the compound is unstable in DMSO or if low-temperature NMR is required to freeze tautomers.[1]

-

-

Avoid: Methanol-d₄ or D₂O (promotes rapid deuterium exchange of =CH₂ protons via tautomerization and nucleophilic addition).[1]

Preparation Steps[1][3]

-

Dry the Sample: Ensure the solid is free of residual water/solvents under high vacuum (<0.1 mbar) for 2 hours.

-

Inert Atmosphere: Prepare the NMR tube inside a glovebox or under a stream of dry Argon.

-

Concentration: Prepare a 10–15 mM solution (approx. 2–3 mg in 600 µL). High concentrations promote aggregation/stacking, broadening signals.[1]

-

Internal Standard: Add TMS (0.05%) for chemical shift referencing. Avoid DSS (water-soluble) to prevent moisture introduction.[1]

-

Temperature: Set probe to 298 K (25°C) . If broadening is observed, cool to 273 K (0°C) to slow tautomeric exchange.[1]

1H NMR Characterization Protocol

Acquisition Parameters[1]

-

Pulse Sequence: zg30 (30° pulse) or zg (90° pulse) with sufficient relaxation delay.

-

Relaxation Delay (D1): Set to 2.0–3.0 s to allow relaxation of the isolated =CH₂ protons.

-

Scans (NS): 64–128 scans for adequate S/N.

-

Spectral Width: -2 to 14 ppm (to capture downfield NH protons).[1]

Expected Signals & Assignment Strategy[1]

| Moiety | Chemical Shift (δ, ppm) | Multiplicity | Integral | Interpretation |

| =CH₂ (Exocyclic) | 5.20 – 6.50 | dd or 2x s | 2H | Diagnostic Signal. Distinct from methyl (-CH₃, ~2.6 ppm).[1] May appear as two singlets or doublets (J ~2 Hz) due to non-equivalence if rotation is restricted.[1] |

| H-2 (Aromatic) | 8.00 – 8.60 | s | 1H | Deshielded singlet.[1] Chemical shift is sensitive to N1 protonation.[1] |

| H-8 (Imidazole) | 8.10 – 8.80 | s | 1H | Deshielded singlet.[1] Shift depends on N7 vs N9 tautomerism.[1] |

| N1-H | 10.0 – 13.5 | br s | 1H | Broad, exchangeable.[1] Confirms the "1H" tautomer (necessary if C6 is =CH₂).[1] |

| N7-H / N9-H | 10.0 – 13.5 | br s | 1H | Broad, exchangeable.[1] Position indicates the imidazole tautomer.[1] |

Key Diagnostic: The absence of a methyl singlet at ~2.6 ppm and the presence of olefinic protons at ~5-6 ppm confirms the methylidene structure over the aromatic methylpurine.[1]

13C NMR Characterization Protocol